

Technical Guide: endo-BCN-L-Lysine for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *endo-BCN-L-Lysine*

Cat. No.: *B12058246*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **endo-BCN-L-Lysine**, a key reagent in the field of bioconjugation and drug development. It is designed to furnish researchers and scientists with the essential information required for its effective application, particularly in the realm of click chemistry.

Core Compound Data

The fundamental properties of **endo-BCN-L-Lysine** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	1493802-96-2	[1]
Molecular Weight	322.40 g/mol	[1]
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₄	[1]
Appearance	Off-white powder	[2]
Solubility	Soluble in DMSO (10 mM) and 0.2M NaOH with 15% DMSO (100 mM stock solution).[1]	
Storage	Store at -20°C for long-term stability.	

Principle of Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

endo-BCN-L-Lysine contains a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of bioorthogonal chemistry, allows for the covalent ligation of the BCN group with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. The inherent ring strain of the BCN molecule drives the reaction forward, enabling efficient conjugation under mild, biocompatible conditions. This makes **endo-BCN-L-Lysine** an ideal tool for modifying sensitive biological molecules.

Applications in Research and Drug Development

The unique reactivity of **endo-BCN-L-Lysine** has led to its widespread adoption in several cutting-edge areas of research and drug development:

- **Bioconjugation:** **endo-BCN-L-Lysine** serves as a versatile linker for attaching probes, such as fluorescent dyes or biotin, to proteins, peptides, and other biomolecules for imaging and detection purposes.

- **Antibody-Drug Conjugates (ADCs):** In the development of ADCs, **endo-BCN-L-Lysine** can be incorporated into linker systems to conjugate potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
- **PROTACs (Proteolysis-Targeting Chimeras):** This compound is utilized in the synthesis of PROTACs, heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.

Experimental Protocols

While specific experimental conditions may vary depending on the substrates and desired application, the following provides a general protocol for a typical bioconjugation reaction using **endo-BCN-L-Lysine**.

General Protocol for Bioconjugation via SPAAC

1. Reagent Preparation:

- **endo-BCN-L-Lysine Stock Solution:** Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C.
- **Azide-Containing Molecule Stock Solution:** Prepare a stock solution of the azide-functionalized molecule (e.g., a protein, peptide, or small molecule) in a compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration will depend on the specific molecule.

2. Reaction Setup:

- In a microcentrifuge tube, combine the azide-containing molecule with a 1.5 to 10-fold molar excess of the **endo-BCN-L-Lysine** stock solution.
- The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential protein denaturation.
- Gently mix the reactants.

3. Incubation:

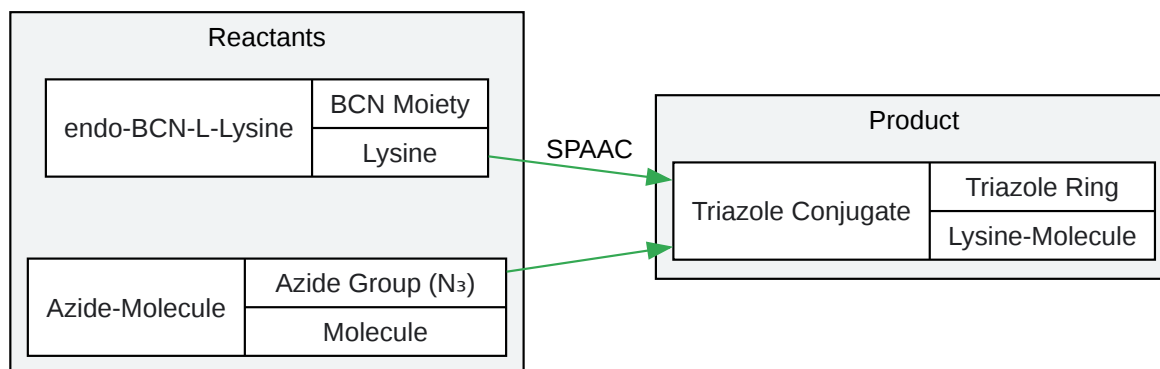
- Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific azide and the desired conversion.
- The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

4. Purification of the Conjugate:

- Following the reaction, the desired conjugate can be purified from unreacted starting materials and byproducts.
- Common purification techniques include:
 - Size-Exclusion Chromatography (SEC): For separating larger biomolecule conjugates from smaller unreacted linkers.
 - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For the purification of smaller molecule conjugates.
 - Dialysis or Buffer Exchange: To remove small molecule reagents from protein conjugates.

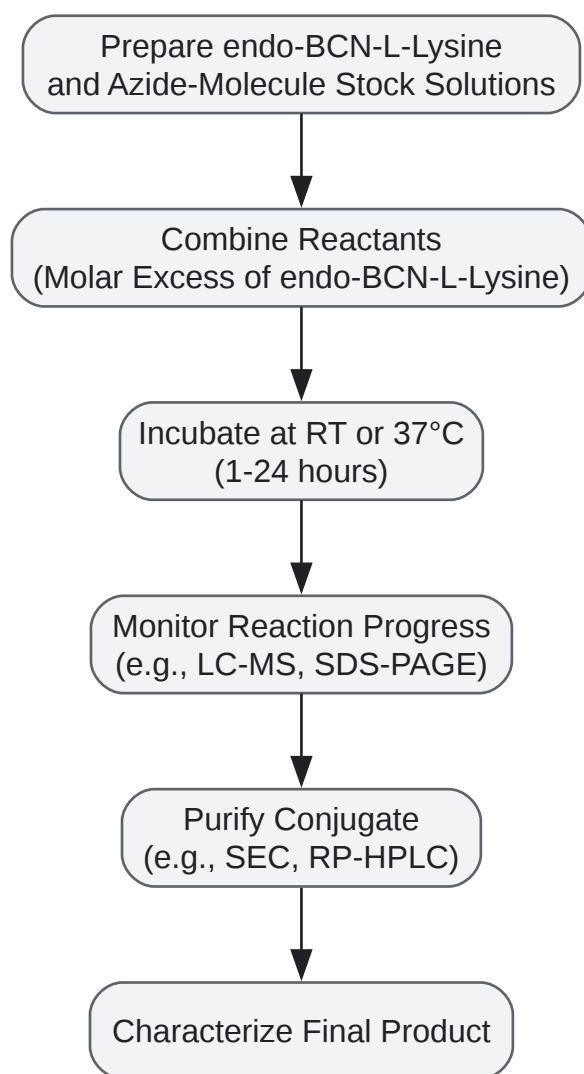
Visualizing Workflows and Mechanisms

To further elucidate the application of **endo-BCN-L-Lysine**, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with **endo-BCN-L-Lysine**.



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Caption: General workflow for a bioconjugation experiment using **endo-BCN-L-Lysine**.

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- To cite this document: BenchChem. [Technical Guide: endo-BCN-L-Lysine for Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12058246#endo-bcn-l-lysine-cas-number-and-molecular-weight]

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